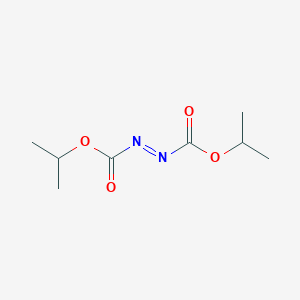

ジイソプロピルアゾジカルボン酸ジエステル

概要

説明

Diisopropyl azodicarboxylate, also known as Diisopropyl azodicarboxylate, is a useful research compound. Its molecular formula is C₈H₁₄N₂O₄ and its molecular weight is 202.21 g/mol. The purity is usually 95%.

The exact mass of the compound Diisopropyl azodicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diisopropyl azodicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropyl azodicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ミツノブ反応

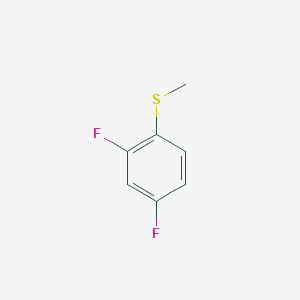

DIADは、ミツノブ反応において頻繁に使用されます。この反応は、アルコールをエステル、エーテル、チオエーテル、その他の化合物に変換するための方法です . この反応は、脱離基を必要とせず、アルコール炭素の立体化学を反転させることができるため、特に有用です。このプロセスには、アルコールを活性化し、置換を促進するために、DIADとトリフェニルホスフィンを使用します。

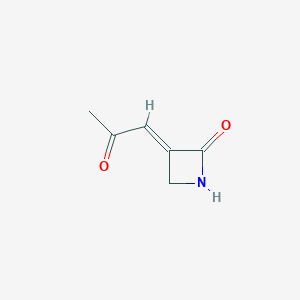

アザ・ベイリス・ヒルマン反応

アザ・ベイリス・ヒルマン反応では、DIADはα-メチレン-β-アミノエステルを生成するための重要な試薬として機能します . この反応は、多くの医薬品や生物活性分子に共通する窒素含有官能基を持つ複雑な分子の合成に重要です。

N-ベンジル基の脱保護

DIADは、アミン合成においてN-ベンジル基の選択的脱保護剤として使用されます . 保護基を選択的に除去する能力は、多段階有機合成において重要であり、異なる官能基を特定の順序で保護および脱保護する必要があります。

クロメンの合成

研究者は、クロメンの合成にDIADを使用しており、これは古典的なカンナビノイドに似ています . クロメンは、抗炎症作用や抗がん作用など、潜在的な治療特性のために重要です。

C型肝炎ウイルスの阻害剤合成

DIADは、C型肝炎ウイルスNS5Bポリメラーゼを標的とするMK-3281などの阻害剤の調製に関与しています . このような阻害剤は、ウイルスの複製を防ぐ抗ウイルス薬の開発に不可欠です。

細胞透過性ポリマーの開発

この化合物は、ノルボルネン系グアニジンリッチポリマーの生成にも使用されます . これらのポリマーは、細胞透過性ペプチド(CPP)を模倣しており、細胞への治療用分子のデリバリー能力について研究されています。

作用機序

Target of Action

Diisopropyl azodicarboxylate (DIAD) is primarily used as a reagent in the production of many organic compounds . Its primary targets are organic compounds that undergo reactions such as the Mitsunobu reaction and the aza-Baylis-Hillman reaction . It also serves as a selective deprotectant of N-benzyl groups .

Mode of Action

DIAD acts as an oxidizer in the Mitsunobu reaction, where it oxidizes triphenylphosphine to triphenylphosphine oxide . In the aza-Baylis-Hillman reaction, it has been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .

Biochemical Pathways

The biochemical pathways affected by DIAD are primarily those involved in organic synthesis. For instance, in the Mitsunobu reaction, DIAD facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones . In the aza-Baylis-Hillman reaction, it helps generate aza-Baylis-Hillman adducts with acrylates .

Result of Action

The result of DIAD’s action is the successful synthesis of various organic compounds. For example, in the Mitsunobu reaction, it enables the conversion of alcohols to aldehydes and ketones . It also aids in the generation of aza-Baylis-Hillman adducts with acrylates .

Action Environment

DIAD is typically used in controlled laboratory environments for organic synthesis. It is stable under normal storage and handling conditions . It can decompose and release heat at low temperatures, leading to a self-accelerating decomposition . It is also sensitive to strong oxidizing agents . Therefore, the environment significantly influences DIAD’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Diisopropyl azodicarboxylate is often used in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide . It has also been used to generate aza-Baylis-Hillman adducts with acrylates . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .

Molecular Mechanism

The molecular mechanism of Diisopropyl azodicarboxylate involves the breaking of the C-O single bond, then C-C breaks, and the N=N bond breaks subsequently . The C-O bond or the C-N bond breaks, final products such as H2O, CO2 etc. appear from further dissociation and oxidation of molecular ionic fragments .

Temporal Effects in Laboratory Settings

Diisopropyl azodicarboxylate can decompose and form free radicals . Because of this performance and exothermic reaction characteristics, this substance is very easy to decompose and release heat at a low temperature, resulting in self-accelerating decomposition .

特性

IUPAC Name |

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRJUBEIPHGQF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/N=N/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894754 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2446-83-5, 939987-56-1 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL AZODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

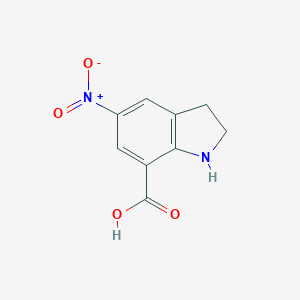

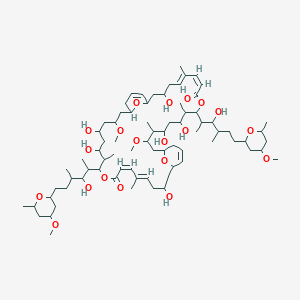

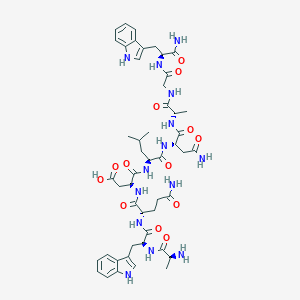

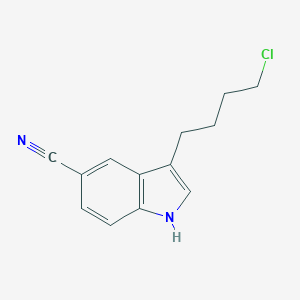

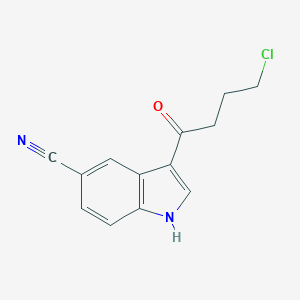

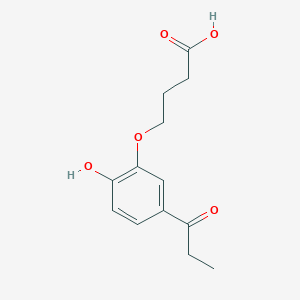

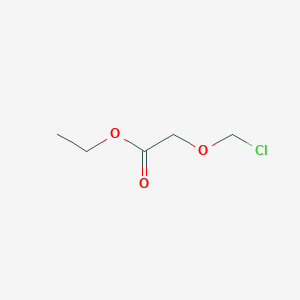

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diisopropyl azodicarboxylate function as a reagent in organic reactions?

A1: Diisopropyl azodicarboxylate typically acts as a dehydrogenating agent or a diazo compound precursor. It often participates in reactions alongside triphenylphosphine, forming an intermediate ylide that facilitates various transformations, such as the Mitsunobu reaction. [, , ]

Q2: What is the role of diisopropyl azodicarboxylate in the Mitsunobu reaction?

A2: In the Mitsunobu reaction, diisopropyl azodicarboxylate, along with triphenylphosphine, facilitates the condensation of an alcohol with a nucleophile (e.g., an acid) to form an ester. It acts as a dehydrating agent, driving the reaction forward. [, ]

Q3: Can diisopropyl azodicarboxylate be used for reactions beyond the Mitsunobu reaction?

A3: Absolutely! Diisopropyl azodicarboxylate has been utilized in various other reactions, including:

- N-debenzylation: Selective removal of N-benzyl protecting groups in the presence of O-benzyl groups. [, ]

- Oxidation: Oxidation of alcohols to aldehydes or ketones, with nitroxyl radicals as catalysts. []

- Cycloadditions: Participating in [3+2] cycloadditions with substrates like bis(alkylidenecyclopropanes) to form pyrazolidine derivatives. []

- Carbonylation: Acting as a CO source in copper-catalyzed carbonylation reactions of anilines to synthesize carbamates. []

Q4: What is the molecular formula and weight of diisopropyl azodicarboxylate?

A4: Its molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol.

Q5: How is the structure of diisopropyl azodicarboxylate confirmed?

A6: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are used for structural confirmation. [, , , ]

Q6: Are there any notable features in the NMR spectra of diisopropyl azodicarboxylate?

A7: Yes, studies have shown hindered rotation around the N-N bond, resulting in distinct signals for the isopropyl groups in both 1H and 13C NMR spectra. []

Q7: What makes diisopropyl azodicarboxylate a useful reagent for N-debenzylation?

A8: Diisopropyl azodicarboxylate exhibits selectivity towards N-benzyl cleavage over O-benzyl groups, offering a mild and efficient method for deprotection. [, ]

Q8: Does the solvent affect the selectivity of reactions involving diisopropyl azodicarboxylate?

A9: Yes, solvent polarity can significantly influence the reaction pathway and product distribution in reactions involving diisopropyl azodicarboxylate. For instance, in N-debenzylation, using tetrahydrofuran (THF) as a solvent showed improved selectivity compared to toluene. [, ]

Q9: How does diisopropyl azodicarboxylate compare to other oxidants for alcohol oxidation?

A10: Compared to some harsher oxidants, diisopropyl azodicarboxylate, in the presence of a suitable catalyst, allows for selective oxidation of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. []

Q10: What safety precautions should be taken when handling diisopropyl azodicarboxylate?

A11: Diisopropyl azodicarboxylate should be handled with care, as it is a potential skin irritant and sensitizer. Proper personal protective equipment should be worn, and the reagent should be used in a well-ventilated area. []

Q11: What are some areas of ongoing research related to diisopropyl azodicarboxylate?

A12: * Developing milder and more sustainable Mitsunobu reaction conditions. []* Exploring the use of diisopropyl azodicarboxylate in novel synthetic transformations. [, ]* Investigating its applications in the synthesis of biologically active compounds. [, ]* Understanding the mechanistic details of its involvement in various reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B143923.png)

![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)

![PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI)](/img/structure/B143930.png)

![tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B143944.png)